molecular formula C18H18ClN7O B12363756 Vap-1-IN-3

Vap-1-IN-3

Cat. No.: B12363756
M. Wt: 383.8 g/mol
InChI Key: IVRHUYKHUGZJRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Vap-1-IN-3 is a potent inhibitor of vascular adhesion protein-1 (VAP-1), which is also known as amino oxidase copper-containing 3 (AOC3). VAP-1 is an endothelial cell molecule that plays a crucial role in leukocyte trafficking and inflammation. This compound has been studied for its potential therapeutic applications in treating various inflammatory diseases, including non-alcoholic steatohepatitis (NASH) and atherosclerosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Vap-1-IN-3 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer. Generally, the synthesis involves the use of organic solvents, catalysts, and reagents to achieve the desired chemical structure .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as crystallization, filtration, and chromatography to isolate the final product. Quality control measures are implemented to ensure the consistency and safety of the compound .

Chemical Reactions Analysis

Types of Reactions

Vap-1-IN-3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products may include oxidized, reduced, or substituted derivatives of this compound .

Mechanism of Action

Vap-1-IN-3 exerts its effects by inhibiting the enzymatic activity of VAP-1. VAP-1 is a primary amine oxidase that catalyzes the oxidative deamination of primary amines, producing hydrogen peroxide, aldehydes, and ammonium. By inhibiting VAP-1, this compound reduces the production of these reactive molecules, thereby modulating inflammation and leukocyte trafficking .

Properties

Molecular Formula

C18H18ClN7O

Molecular Weight

383.8 g/mol

IUPAC Name

2-amino-N-[[3-[[5-(4-cyanophenyl)tetrazol-2-yl]methyl]phenyl]methyl]acetamide;hydrochloride

InChI

InChI=1S/C18H17N7O.ClH/c19-9-13-4-6-16(7-5-13)18-22-24-25(23-18)12-15-3-1-2-14(8-15)11-21-17(26)10-20;/h1-8H,10-12,20H2,(H,21,26);1H

InChI Key

IVRHUYKHUGZJRG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)CN2N=C(N=N2)C3=CC=C(C=C3)C#N)CNC(=O)CN.Cl

Origin of Product

United States

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